5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
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Overview
Description
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one approach . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidine derivatives .
Scientific Research Applications
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The degree of lipophilicity of the compound allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 3-Ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group
Properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-9-6-5(4)3-10-7(11-6)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPKVSVJLIXTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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